Home > Products > Screening Compounds P123058 > N-Monodesmethyl bedaquiline
N-Monodesmethyl bedaquiline - 654654-76-9

N-Monodesmethyl bedaquiline

Catalog Number: EVT-1442996
CAS Number: 654654-76-9
Molecular Formula: C31H29BrN2O2
Molecular Weight: 541.489
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Monodesmethyl bedaquiline (M2) is a key metabolite of the diarylquinoline antibiotic bedaquiline, primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) in the liver. [] This metabolite is significant in scientific research due to its role in understanding bedaquiline's pharmacokinetic profile and potential toxicity. [, , ]

Bedaquiline

  • Compound Description: Bedaquiline is a diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis (MDR-TB) [, ]. It functions by inhibiting the mycobacterial ATP synthase enzyme, which is essential for energy production in Mycobacterium tuberculosis [, ]. Bedaquiline exhibits high selectivity for the mycobacterial enzyme compared to the homologous eukaryotic enzyme, reducing the risk of target-based toxicity []. This drug is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) [, ].
  • Relevance: Bedaquiline is the parent compound of N-Monodesmethyl bedaquiline. CYP3A4 metabolizes Bedaquiline to form N-Monodesmethyl bedaquiline [, , ].

N-Didesmethyl Bedaquiline (M3)

  • Compound Description: N-Didesmethyl bedaquiline (M3) is a further desmethylated metabolite of N-Monodesmethyl bedaquiline []. Like its precursor, M3 exhibits cytotoxicity and can induce phospholipidosis [].
  • Relevance: N-Didesmethyl bedaquiline shares a structural similarity with N-Monodesmethyl bedaquiline, having undergone a further desmethylation process []. Both are metabolites of Bedaquiline.

Pyrifazimine (TBI-166)

  • Compound Description: Pyrifazimine is another antituberculous agent being investigated in combination therapies with Bedaquiline []. Preclinical studies indicate that pyrifazimine can inhibit CYP3A4, the enzyme responsible for metabolizing Bedaquiline [].
  • Relevance: While not structurally related, Pyrifazimine is relevant to N-Monodesmethyl bedaquiline due to its impact on Bedaquiline metabolism. By inhibiting CYP3A4, Pyrifazimine reduces the conversion of Bedaquiline to N-Monodesmethyl bedaquiline, thereby affecting the latter's exposure levels [].
Overview

N-Monodesmethyl bedaquiline, also known as the N-monodesmethyl metabolite of bedaquiline, is a significant compound in the context of tuberculosis treatment, particularly for multidrug-resistant strains. Bedaquiline itself is a diarylquinoline compound that acts as an antitubercular agent by inhibiting mycobacterial ATP synthase. The N-monodesmethyl metabolite is formed primarily through the oxidative metabolism of bedaquiline and is characterized by its reduced potency compared to the parent compound.

Source

Bedaquiline was developed as a novel treatment for multidrug-resistant tuberculosis and was first approved by the U.S. Food and Drug Administration in 2012. The compound's metabolism leads to the formation of N-monodesmethyl bedaquiline, which is identified as a major metabolite in various pharmacokinetic studies .

Classification

N-Monodesmethyl bedaquiline falls under the classification of antitubercular agents, specifically within the group of diarylquinolines. It is recognized for its role in the treatment of tuberculosis, particularly against strains resistant to standard therapies .

Synthesis Analysis

Methods

The synthesis of N-monodesmethyl bedaquiline is primarily achieved through metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4. This enzyme catalyzes the oxidation of bedaquiline, leading to the formation of the N-monodesmethyl derivative .

Technical Details

The metabolic pathway involves hydroxylation and subsequent demethylation reactions. The resulting N-monodesmethyl bedaquiline exhibits a significantly lower minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis when compared to its parent compound, indicating reduced efficacy .

Molecular Structure Analysis

Structure

N-Monodesmethyl bedaquiline retains much of the structural integrity of bedaquiline but lacks one methyl group on its nitrogen atom. This structural alteration impacts its biological activity.

  • Chemical Formula: C31_{31}H29_{29}BrN2_{2}O2_{2}
  • Molecular Weight: Approximately 541.49 g/mol .

Data

The molecular structure can be visualized using various cheminformatics tools, which indicate that the removal of the methyl group results in changes to both steric and electronic properties that contribute to its pharmacological profile.

Chemical Reactions Analysis

Reactions

N-Monodesmethyl bedaquiline participates in various biochemical reactions primarily related to its interaction with biological targets. The compound's reduced activity means it does not effectively inhibit ATP synthase at concentrations that would be clinically relevant compared to bedaquiline .

Technical Details

The mechanism by which N-monodesmethyl bedaquiline interacts with mycobacterial systems is less understood but likely involves similar pathways as those seen with bedaquiline, albeit with diminished effectiveness due to structural differences.

Mechanism of Action

N-Monodesmethyl bedaquiline functions primarily through inhibition of mycobacterial ATP synthase. This enzyme is critical for adenosine triphosphate production in Mycobacterium tuberculosis.

Process

  1. Binding: The metabolite binds to subunit C of the ATP synthase enzyme.
  2. Inhibition: This binding inhibits ATP synthesis, leading to energy depletion in bacterial cells.
  3. Efficacy: Although it shares a mechanism with bedaquiline, N-monodesmethyl bedaquiline exhibits 4-6 times lower potency than its parent compound .

Data

Clinical studies indicate that while N-monodesmethyl bedaquiline has some activity against Mycobacterium tuberculosis, it does not significantly contribute to therapeutic outcomes due to its lower bioavailability and potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid under standard conditions.
  • Solubility: Solubility characteristics may vary based on formulation but are generally limited in aqueous environments.

Chemical Properties

Applications

N-Monodesmethyl bedaquiline is primarily studied within the context of tuberculosis treatment. Its role as a metabolite provides insights into drug metabolism and pharmacokinetics but does not extend significantly into direct therapeutic applications due to its reduced efficacy compared to bedaquiline.

Chemical Identity and Structural Characterization of N-Monodesmethyl Bedaquiline

Molecular Structure and IUPAC Nomenclature

N-Monodesmethyl bedaquiline (M2) is the principal N-desmethyl metabolite of the anti-tubercular drug bedaquiline. Its systematic IUPAC name is (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol [3] [9]. This name explicitly defines:

  • The chiral centers at C1 (R-configuration) and C2 (S-configuration) of the butanol backbone.
  • The 6-bromo-2-methoxyquinoline moiety attached at C1.
  • The naphthalene group at C2 and the phenyl ring at C1.
  • The monomethylamino group (–NHCH₃) on the C4 side chain, distinguishing it from the dimethylamino group (–N(CH₃)₂) in bedaquiline.

The compound's structure (Figure 1) retains the diarylquinoline core but features reduced alkylation on the terminal amine [3] [8].

Physicochemical Properties

N-Monodesmethyl bedaquiline has the molecular formula C₃₁H₂₉BrN₂O₂ and a molecular weight of 541.5 g/mol [1] [3] [8]. Key properties include:

Table 1: Physicochemical Properties of N-Monodesmethyl Bedaquiline

PropertyValueExperimental Context
Molecular Weight541.5 g/molCalculated from C₃₁H₂₉BrN₂O₂ [3]
Partition Coefficient (XLogP3)6.7Predictive measure of lipophilicity [3]
SolubilitySlight in chloroform, methanolEmpirical testing [8]
Hydrogen Bond Donors2 (amine NH, hydroxyl OH)Structural analysis [3]
Hydrogen Bond Acceptors4 (quinoline N, methoxy O, hydroxyl O, amine N)Structural analysis [3]
Chiral Centers2(1R,2S) configuration [9]

Its high lipophilicity (LogP >6) aligns with bedaquiline-like molecules, suggesting similar membrane permeability and tissue distribution challenges. The compound's limited solubility in aqueous media contrasts with moderate solubility in organic solvents like chloroform, influencing analytical handling [8] [9].

Comparative Structural Analysis with Bedaquiline

Structurally, N-monodesmethyl bedaquiline arises from the oxidative N-demethylation of bedaquiline’s dimethylaminobutyl side chain (Figure 2). This modification reduces steric bulk and alters electronic properties:

Table 2: Structural and Functional Comparison with Bedaquiline

FeatureBedaquilineN-Monodesmethyl Bedaquiline (M2)
Side Chain–CH₂CH₂N(CH₃)₂–CH₂CH₂NHCH₃
Molecular FormulaC₃₂H₃₁BrN₂O₂C₃₁H₂₉BrN₂O₂
Molecular Weight555.5 g/mol541.5 g/mol
Antimycobacterial ActivityDirect inhibitor (MIC: 0.002–0.06 µg/mL)Minimal contribution (<0.1% of parent activity) [7]
Role in TherapyActive drug substancePharmacologically inactive metabolite [7]

Critically, while bedaquiline’s N,N-dimethyl group enhances binding to mycobacterial ATP synthase, the monomethyl analogue lacks therapeutic efficacy. This underscores the necessity of the tertiary amine for antitubercular activity [2] [7]. Studies simplifying bedaquiline’s structure retained the dimethylaminomethyl group, confirming its role in target engagement [2].

Crystallographic and Spectroscopic Elucidation

While crystallographic data for N-monodesmethyl bedaquiline is limited in public repositories, its characterization relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key features include:

  • N–H proton signal at δ~2.5 ppm for the secondary amine (–NHCH₃), absent in bedaquiline.
  • Methoxy resonance at δ~3.9 ppm (quinoline OCH₃).
  • Chiral center signatures: Methine protons (C1, C2) appear as complex multiplets due to diastereotopic effects [9].

Mass Spectrometry (MS)

High-resolution MS shows:

  • Base peak: m/z 540 [M–H]⁻ (negative mode) or 542/544 [M+H]⁺ (positive mode, Br isotope pattern).
  • Fragment ions: Loss of H₂O (m/z 524), cleavage between C3–C4 (m/z 315), and naphthyl moiety detachment (m/z 381) [3] [8].

X-ray Diffraction (XRD)

Though XRD data for M2 is unpublished, studies on bedaquiline analogues reveal:

  • Dihedral angles between quinoline-naphthalene planes averaging 65–75°.
  • Intramolecular H-bonding between the hydroxyl and quinoline nitrogen stabilizing conformation [2].

Table 3: Spectroscopic Characterization Summary

TechniqueKey Diagnostic FeaturesStructural Information Confirmed
¹H NMRδ 2.5 (s, 1H, NH), 2.9 (s, 3H, NCH₃), 3.9 (s, 3H, OCH₃)Secondary amine, methoxy group
MS (ESI+)m/z 542.1 [M+H]⁺ (¹⁹Br), 544.1 [M+H]⁺ (⁸¹Br)Molecular mass, Br isotope pattern
IR3350 cm⁻¹ (N–H stretch), 1100 cm⁻¹ (C–O stretch)Hydroxyl, amine, ether functional groups

Properties

CAS Number

654654-76-9

Product Name

N-Monodesmethyl bedaquiline

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol

Molecular Formula

C31H29BrN2O2

Molecular Weight

541.489

InChI

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1

InChI Key

GOBOQBZOZDRXCQ-BVRKHOPBSA-N

SMILES

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Synonyms

rac-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; (αR,βS)-rel-6-Bromo-2-methoxy-α-[2-(methylamino)ethyl]-α-1-naphthalenyl-β-phenyl-3-quinolineethanol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.